molecular formula C10H9NO2 B040851 1-Hydroxy-5-methylquinolin-2(1H)-one CAS No. 112590-63-3

1-Hydroxy-5-methylquinolin-2(1H)-one

Cat. No. B040851
M. Wt: 175.18 g/mol
InChI Key: YPQQQBKSBYKUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-5-methylquinolin-2(1H)-one, also known as 5-Hydroxy-2-methylquinolin-1(2H)-one, is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. This compound has gained attention due to its various applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 1-Hydroxy-5-methylquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the enzyme DNA gyrase, which is involved in DNA replication. It has also been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Hydroxy-5-methylquinolin-2(1H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help in the prevention of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which can protect the liver from damage caused by various toxins. Additionally, this compound has been found to possess neuroprotective activity, which can help in the prevention of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-Hydroxy-5-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, this compound is relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 1-Hydroxy-5-methylquinolin-2(1H)-one. One of the areas of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-Hydroxy-5-methylquinolin-2(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 5-methyl-2-nitrobenzoic acid with sodium hydroxide and iron powder in ethanol. The resulting compound is then treated with hydrochloric acid to obtain 1-Hydroxy-5-methylquinolin-2(1H)-one. Another method involves the reaction of 5-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride.

Scientific Research Applications

1-Hydroxy-5-methylquinolin-2(1H)-one has been extensively studied for its various applications in scientific research. It has been found to possess antimicrobial, anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, this compound has been used as a starting material for the synthesis of various other compounds.

properties

CAS RN

112590-63-3

Product Name

1-Hydroxy-5-methylquinolin-2(1H)-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-hydroxy-5-methylquinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3

InChI Key

YPQQQBKSBYKUPU-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=O)N(C2=CC=C1)O

Canonical SMILES

CC1=C2C=CC(=O)N(C2=CC=C1)O

synonyms

2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI)

Origin of Product

United States

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